Ethyl quinuclidine-4-carboxylate hydrochloride

Beschreibung

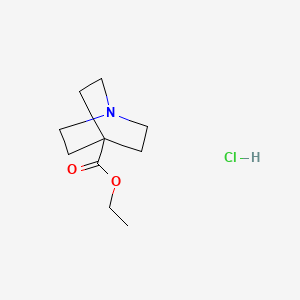

Ethyl quinuclidine-4-carboxylate hydrochloride (CAS 22766-67-2) is a bicyclic amine derivative with the molecular formula C₁₀H₁₈ClNO₂ and a molecular weight of 219.71 g/mol . Its structure comprises a quinuclidine core (1-azabicyclo[2.2.2]octane) esterified at the 4-position with an ethyl carboxylate group and a hydrochloride salt (Figure 1). Key physicochemical properties include a topological polar surface area of 29.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a moderate rotatable bond count (3) .

The compound serves as a critical intermediate in pharmaceutical synthesis, notably in the preparation of 3-fluorobenzyl quinuclidine-4-carboxylate (Compound 91), a derivative used in drug discovery . It is commercially available as a reference standard (≥97% purity) and is utilized in quality control for APIs like umeclidinium bromide, a bronchodilator .

Eigenschaften

IUPAC Name |

ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGRWAASJLSZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCN(CC1)CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material: Quinuclidine-4-carboxylic Acid

- The synthesis begins with quinuclidine-4-carboxylic acid, a bicyclic amine carboxylic acid derivative.

- This acid is subjected to esterification to introduce the ethyl ester group.

Esterification Process

- Reaction: Quinuclidine-4-carboxylic acid is reacted with ethanol in the presence of an acid catalyst.

- Catalysts: Common acid catalysts include sulfuric acid or hydrochloric acid.

- Solvent: Ethanol serves both as solvent and reactant.

- Temperature: Reaction conditions range from room temperature to reflux, depending on desired reaction rate and yield.

- Mechanism: The acid catalyst protonates the carboxyl group, facilitating nucleophilic attack by ethanol to form the ethyl ester.

Hydrochloride Salt Formation

- After esterification, hydrochloric acid is added to the reaction mixture.

- This step converts the free base ethyl quinuclidine-4-carboxylate into its hydrochloride salt, enhancing its stability and crystallinity.

- The hydrochloride salt typically precipitates out or is crystallized from the reaction mixture.

Industrial Synthesis Considerations

Industrial production of this compound generally follows the same synthetic principles but incorporates scale-up and purification technologies:

| Aspect | Description |

|---|---|

| Reactor Type | Batch or continuous flow reactors are employed depending on production scale and efficiency. |

| Reaction Control | Precise temperature and pH control to optimize esterification yield and minimize byproducts. |

| Purification | Crystallization or recrystallization techniques are used to isolate pure hydrochloride salt. |

| Quality Control | Analytical methods such as HPLC and NMR ensure product purity and batch consistency. |

| Yield | Industrial yields are optimized through process parameter adjustments, typically exceeding lab-scale yields. |

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Starting Material | Quinuclidine-4-carboxylic acid | Substrate for esterification | Commercially available or synthesized upstream |

| Esterification | Ethanol, acid catalyst (H2SO4 or HCl), RT to reflux | Formation of ethyl ester | Reaction time and temperature optimized for yield |

| Salt Formation | Addition of HCl | Conversion to hydrochloride salt | Enhances product stability and crystallinity |

| Purification | Crystallization/recrystallization | Isolation of pure product | Ensures high purity for research or industrial use |

Research Findings and Notes on Preparation

- The esterification step is critical and must be carefully controlled to avoid hydrolysis or side reactions.

- The hydrochloride salt form is preferred for its improved handling properties and stability.

- Industrial synthesis emphasizes reproducibility and purity, with crystallization parameters fine-tuned for batch consistency.

- No significant alternative direct synthetic routes are reported that surpass the efficiency and simplicity of the esterification-hydrochloride formation sequence.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl quinuclidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted with other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form quinuclidine-4-carboxylic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Various substituted quinuclidine derivatives.

Hydrolysis: Quinuclidine-4-carboxylic acid.

Reduction: Quinuclidine-4-methanol.

Wissenschaftliche Forschungsanwendungen

Ethyl quinuclidine-4-carboxylate hydrochloride has several applications in scientific research:

Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of ethyl quinuclidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Ethyl Quinuclidine-4-Carboxylate (Free Base)

- CAS 22766-68-3 : The free base form lacks the hydrochloride salt, resulting in a lower molecular weight (183.25 g/mol ) and distinct solubility profiles.

- Similarity Score : 0.83 (compared to the hydrochloride) .

- Applications : Used interchangeably in synthesis but requires additional acid handling steps to achieve salt formation .

Piperidine-Based Analogues

Ethyl 4-Methylpiperidine-4-Carboxylate Hydrochloride (CAS 225240-71-1)

- Structure: Monocyclic piperidine ring with a 4-methyl substituent.

- Similarity Score : 0.88 .

- Key Differences : Reduced steric hindrance and lower topological complexity (Complexity: 193 for quinuclidine vs. ~150 for piperidine derivatives) .

Tert-Butyl Piperidine-4-Carboxylate Hydrochloride

Physicochemical and Pharmacokinetic Properties

Notes:

Commercial Availability and Pricing

Note: The hydrochloride form commands a higher price due to its utility as a pharmaceutical reference standard .

Biologische Aktivität

Ethyl quinuclidine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound (C10H17ClN2O2) is an ester derivative of quinuclidine, characterized by a quinuclidine ring system with a carboxylate group. Its chemical structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes.

- Neurotransmitter Interaction : The compound may modulate the activity of neurotransmitter systems, particularly those involving acetylcholine, which is essential for cognitive functions. It has been noted for its potential to inhibit acetylcholinesterase, thereby enhancing cholinergic signaling.

- Enzyme Modulation : this compound can interact with various enzymes, influencing metabolic pathways. This modulation can lead to physiological effects that are beneficial in therapeutic contexts.

Case Studies

- Cholinergic Modulation : A study investigated the effects of this compound on cholinergic receptors in animal models. The results indicated significant enhancement in cognitive function and memory retention, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer’s.

- Antimicrobial Screening : In a comparative study of various synthesized surfactants, ethyl quinuclidine derivatives showed promising results against common bacterial strains, indicating potential applications in developing new antimicrobial agents .

Data Table: Biological Activities of this compound

Q & A

Q. What are the established synthetic routes for ethyl quinuclidine-4-carboxylate hydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of quinuclidine-4-carboxylic acid. A common method involves reacting quinuclidine-4-carboxylic acid hydrochloride with thionyl chloride to generate the acyl chloride intermediate, followed by treatment with ethanol under anhydrous conditions . Key parameters affecting yield include:

- Reagent stoichiometry : Excess thionyl chloride ensures complete conversion to the acyl chloride.

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to minimize side reactions.

- Temperature : Reflux conditions (40–60°C) improve reaction efficiency. Example yields range from 29.8% to 70%, depending on purification steps (e.g., recrystallization vs. chromatography) .

Q. How can researchers verify the structural integrity of this compound?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR identify the quinuclidine bicyclic framework and ester/amine protons. For example, the ester carbonyl signal appears at ~170 ppm in C NMR .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the bicyclic system .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 183.1259 (CHNO) .

Q. What purification strategies are effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates ester derivatives from unreacted starting materials .

- Hygroscopicity management : Store purified samples under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for quinuclidine derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and energetics for esterification or nucleophilic substitutions. For example:

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities (e.g., unreacted quinuclidine-4-carboxylic acid) require sensitive detection:

- HPLC-MS : Use C18 columns with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients. Limit of detection (LOD) ≤ 0.1% .

- Ion chromatography : Quantify chloride counterions to assess salt stoichiometry . Discrepancies in purity data often stem from hydrolysis during storage, emphasizing the need for anhydrous conditions .

Q. How do isotopic labeling techniques (e.g., 13^{13}13C, 2^{2}2H) enhance metabolic or mechanistic studies of this compound?

Isotopic labels track metabolic fate or reaction pathways:

- C-labeled ethyl groups : Synthesize using C-ethanol to study ester hydrolysis kinetics via NMR .

- Deuterated quinuclidine : Introduce H at C-3/C-5 positions to probe hydrogen-bonding interactions in protein binding assays . Labeled analogs must be characterized by isotopic purity (>98%) using isotope-ratio MS .

Q. What strategies resolve contradictions in biological activity data for quinuclidine derivatives?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Assay variability : Standardize MIC (minimum inhibitory concentration) protocols using CLSI guidelines.

- Structural analogs : Compare ethyl quinuclidine-4-carboxylate with methyl or benzyl esters to isolate substituent effects .

- Cell permeability : Measure logP values (calculated ~1.2) to assess membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.